Crizotinib-metabolite-GlucA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crizotinib-metabolite-GlucA is a metabolite of Crizotinib, a tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) or ROS1 rearrangements . This compound is formed through the metabolic processes in the liver, where Crizotinib undergoes biotransformation .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Crizotinib involves several steps, including Suzuki coupling reactions and deprotection processes . The synthetic route typically starts with the compound of formula b and the compound of formula e undergoing a Suzuki coupling reaction to produce the compound of formula a, which is then subjected to deprotection to afford Crizotinib .
Industrial Production Methods
Industrial production methods for Crizotinib involve optimizing the synthetic route to minimize waste and improve yield. This includes the use of efficient catalysts and reaction conditions that are scalable for large-scale production .
化学反应分析
Types of Reactions
Crizotinib-metabolite-GlucA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various metabolites that are further processed or excreted by the body .
科学研究应用
Crizotinib-metabolite-GlucA has several scientific research applications:
作用机制
Crizotinib-metabolite-GlucA exerts its effects by inhibiting the activity of specific tyrosine kinases, including ALK, c-MET, and ROS1 . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . The compound binds to the ATP-binding site of these kinases, thereby blocking their activity .
相似化合物的比较
Similar Compounds
Similar compounds include other ALK inhibitors such as:
- Ceritinib
- Alectinib
- Brigatinib
Uniqueness
Crizotinib-metabolite-GlucA is unique in its specific metabolic pathway and the formation of glucuronide conjugates, which are not commonly observed with other ALK inhibitors . This uniqueness provides insights into the drug’s metabolism and potential interactions with other compounds .
属性
分子式 |
C19H27N5O6 |
---|---|
分子量 |
421.4 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[2-amino-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H27N5O6/c20-18-13(29-19-17(28)16(27)15(26)14(9-25)30-19)5-10(6-22-18)11-7-23-24(8-11)12-1-3-21-4-2-12/h5-8,12,14-17,19,21,25-28H,1-4,9H2,(H2,20,22)/t14-,15-,16+,17-,19-/m1/s1 |
InChI 键 |
LKBCSYYYWDTIDR-OGJJZOIMSA-N |
手性 SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)OC4C(C(C(C(O4)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。